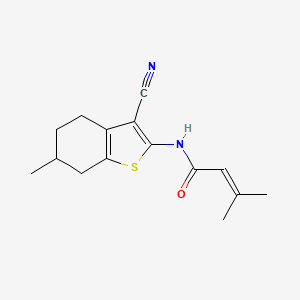
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is a piperidine-based analog of fentanyl, a synthetic opioid that is commonly used for pain management. However, unlike fentanyl, 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has a more selective action on the mu-opioid receptor, which makes it a promising candidate for the development of new analgesics with fewer side effects.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide involves its binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of downstream signaling pathways that result in the inhibition of pain transmission. Unlike traditional opioids, this compound has a more selective action on the mu-opioid receptor, which may reduce the risk of side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects, which may further contribute to its analgesic properties. Additionally, this compound has been shown to have minimal effects on cardiovascular and respiratory function, which may make it a safer alternative to traditional opioids.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain transmission and other physiological processes. However, one limitation of this compound is its potential for abuse and addiction, which may require special precautions in lab experiments.
Future Directions
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has great potential for the development of new analgesics with fewer side effects. Future research directions may include the optimization of the synthesis method to improve yield and purity of the final product. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential for the treatment of other conditions such as depression and anxiety. Finally, the development of new formulations and delivery methods may be explored to improve the safety and efficacy of this compound for clinical use.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzyl chloride with 2-furanmethanamine to form the intermediate 3-methylbenzyl-2-furanmethanamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product. This method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an analgesic, due to its selective action on the mu-opioid receptor. Studies have shown that this compound has potent analgesic effects in animal models of pain, and it may have fewer side effects than traditional opioids such as morphine.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2,4-5,12,17-18H,3,6-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSFAMWNDZDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)